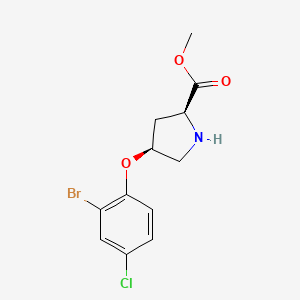

Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

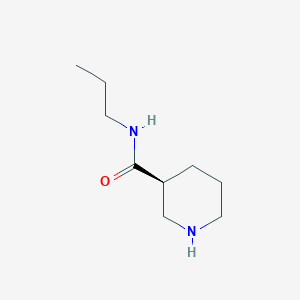

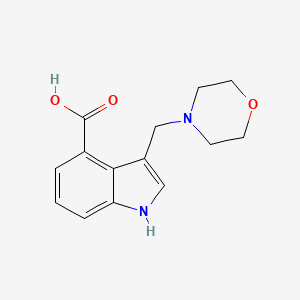

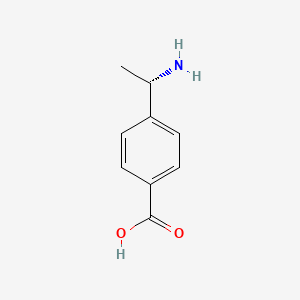

“Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C16H19BrClNO5 . It is also known by its IUPAC name "(2S,4S)-4-(2-bromo-4-chlorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid" .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The ring is substituted with a carboxylate group and a phenoxy group, which is further substituted with bromine and chlorine atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 420.69 . Its exact mass is 419.013519 . The compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 517.2±50.0 °C at 760 mmHg . The flash point is 266.6±30.1 °C .Scientific Research Applications

Asymmetric Hydrogenation Catalysis

Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate analogs are used in asymmetric hydrogenation reactions. A study found that rhodium complexes of these analogs were highly effective in the asymmetric hydrogenation of dimethyl itaconate, which is a key step in synthesizing human renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989).

Ligands for Nicotinic Acetylcholine Receptors

This compound class, as exemplified by 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, shows promise as a ligand for nicotinic acetylcholine receptors. This suggests potential applications in cognitive enhancement, as demonstrated in rodent and primate models. Such compounds may have therapeutic applications in treating cognitive disorders (Lin et al., 1997).

Structural Analysis in Coordination Chemistry

In coordination chemistry, enantiopure derivatives of Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate serve as coordination partners for cations. Their structures, despite minor resonant scattering, have been determined through a combination of diffraction, CD spectroscopy, and theoretical calculations (Wang & Englert, 2019).

Antimicrobial Activity

Certain derivatives of Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate demonstrate significant antimicrobial activity. This includes compounds synthesized by cyclization reactions of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate, indicating potential for developing new antimicrobial agents (Nural et al., 2018).

Synthesis and Application in Organic Chemistry

The compound and its derivatives are involved in a range of synthesis processes in organic chemistry. These include the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones, showcasing their utility in creating complex organic compounds (Bellesia et al., 2001).

properties

IUPAC Name |

methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrClNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(14)4-9(11)13/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQJWJIYJMYISH-WPRPVWTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 28306106 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1384849.png)

![6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384851.png)

![[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B1384856.png)

![6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384858.png)

![[(2-Fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B1384860.png)

![N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide](/img/structure/B1384862.png)